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Introduction

Demethoxyencecalinol, a member of the chromene class of compounds, is a natural product
found in a variety of plant species. First identified in plants such as Eupatorium adenophorum,
Helianthella uniflora, and Ageratina altissima, this molecule has garnered interest for its
potential biological activities. This technical guide provides a comprehensive overview of the
chemical structure, spectroscopic data, and known biological context of
Demethoxyencecalinol, alongside detailed experimental protocols for its characterization.
While direct evidence of its interaction with specific signaling pathways is not yet available in
the public domain, we will explore potential avenues of investigation based on the activities of
structurally related compounds.

Chemical Structure and Properties

Demethoxyencecalinol is chemically known as 1-(2,2-dimethylchromen-6-yl)ethanol. Its
structure features a benzopyran core with a 1-hydroxyethyl substituent at the 6-position and
two methyl groups at the 2-position.

Chemical Structure:

Table 1: Physicochemical and Spectroscopic Data for Demethoxyencecalinol
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Property Value Reference

Molecular Formula C13H1602 [1112]

Molecular Weight 204.26 g/mol [1][2]
1-(2,2-dimethylchromen-6-

IUPAC Name [1]12]
yl)ethanol

CAS Number 71822-00-9 [1]
CC(C1=CcC2=C(C=C1)0C(C=

SMILES [1]
C2)(C)C)o

Physical Description Powder [1]

Purity (Typical) >98% [1]

Solubility N/A [1]

Spectroscopic Analysis: Structural Elucidation by
NMR

The definitive structure of Demethoxyencecalinol has been elucidated using Nuclear
Magnetic Resonance (NMR) spectroscopy. The following tables summarize the *H and 13C
NMR data.

Table 2: 1H NMR Spectroscopic Data for Demethoxyencecalinol (CDClIs)
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

3 5.60 d 9.9

4 6.25 d 9.9

5 7.15 d 8.2

7 7.02 dd 8.2,2.1

8 7.28 d 21

. 4.85 q 6.5

2' 1.47 d 6.5

2-Me 1.44 s

2-Me 1.44 s

OH 1.75 brs

Table 3: 13C NMR Spectroscopic Data for Demethoxyencecalinol (CDCIs)

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1596252?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Position Chemical Shift (6, ppm)
2 76.9
3 122.9
4 130.5
4a 1211
5 128.8
6 139.3
7 124.7
8 115.8
8a 153.8
1 70.1
2 25.1
2-Me 28.1
2-Me 28.1

Experimental Protocols: NMR Spectroscopy

The following are typical experimental protocols for the acquisition of NMR data for the
structural elucidation of Demethoxyencecalinol.[3]

General Parameters:

Spectrometer: 500 MHz NMR Spectrometer

Solvent: Deuterated chloroform (CDCls)

Temperature: 298 K

Reference: Tetramethylsilane (TMS) at 0.00 ppm

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1596252?utm_src=pdf-body
https://biointerfaceresearch.com/wp-content/uploads/2021/11/20695837125.70237039.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

H NMR Spectroscopy:
e Prepare a solution of Demethoxyencecalinol in CDClIs (approximately 5 mg/mL).
e Acquire a one-dimensional proton NMR spectrum.

o Typical acquisition parameters:

[e]

Spectral width: 12 ppm

o

Acquisition time: 4 seconds

[¢]

Relaxation delay: 2 seconds

Number of scans: 16

[¢]

e Process the data with an exponential window function (line broadening of 0.3 Hz) followed by
Fourier transformation.

» Phase and baseline correct the spectrum.
» Reference the spectrum to the residual solvent peak or TMS.

« Integrate all signals and determine the multiplicity and coupling constants for each
resonance.

13C NMR Spectroscopy:
e Use the same sample prepared for tH NMR spectroscopy.
e Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.
e Typical acquisition parameters:
o Spectral width: 220 ppm
o Acquisition time: 1 second

o Relaxation delay: 2 seconds
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o Number of scans: 1024

e Process the data with an exponential window function (line broadening of 1.0 Hz) followed by
Fourier transformation.

» Phase and baseline correct the spectrum.

» Reference the spectrum to the solvent peak (CDCls at 77.16 ppm).

Biological Activity and Potential Sighaling Pathways

While specific studies on the biological activities of Demethoxyencecalinol are limited, the
broader class of chromenes and related phenolic compounds have demonstrated a range of
pharmacological effects.

Potential Biological Activities:

« Insecticidal Activity: Chromenes isolated from Ageratina altissima have shown larvicidal and
adulticidal activity against the Aedes aegypti mosquito, the vector for dengue fever. This
suggests that Demethoxyencecalinol may possess insecticidal properties.

o Antimicrobial, Anti-inflammatory, and Anticancer Potential: Polyphenolic compounds, which
include the chromene scaffold, are well-documented for their antioxidant, antimicrobial, anti-
inflammatory, and anticancer activities. However, specific studies to confirm these activities
for Demethoxyencecalinol are needed.

Potential Signaling Pathway Interactions (Hypothetical):

Currently, there is no direct experimental evidence detailing the specific signaling pathways
modulated by Demethoxyencecalinol. However, based on the activities of other natural
products with similar structural motifs, the following pathways represent logical starting points
for future investigation:

o NF-kB Signaling Pathway: The NF-kB pathway is a critical regulator of inflammation and cell
survival. Many natural polyphenolic compounds exert their anti-inflammatory and anticancer
effects by inhibiting the NF-kB signaling cascade.
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 MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is
involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this
pathway is common in various cancers, and it is a known target for a number of natural
product-based therapeutic agents.

The diagram below illustrates a generalized workflow for investigating the potential interaction
of Demethoxyencecalinol with these key signaling pathways.
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Caption: Hypothetical workflow for investigating the signaling pathway interactions of

Demethoxyencecalinol.
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Isolation and Synthesis

Isolation from Natural Sources:

Demethoxyencecalinol is a naturally occurring compound isolated from various plants,
including Ageratina altissima and Helianthella uniflora. A detailed, step-by-step experimental
protocol for its isolation and purification is not readily available in the current body of scientific
literature. Generally, the isolation of such compounds involves:

o Extraction: The dried and powdered plant material is typically extracted with organic solvents
of increasing polarity, such as hexane, ethyl acetate, and methanol.

» Fractionation: The crude extracts are then subjected to column chromatography over silica
gel or other stationary phases to separate the components based on polarity.

« Purification: Fractions containing the compound of interest are further purified using
techniques like preparative thin-layer chromatography (TLC) or high-performance liquid
chromatography (HPLC) to yield the pure compound.

Chemical Synthesis:

A detailed protocol for the total synthesis of Demethoxyencecalinol is not published. However,
a synthetic route for the closely related precursor, 1-(2,2-dimethyl-2H-chromen-6-yl)ethan-1-
one, has been described. The final step to obtain Demethoxyencecalinol would involve the
reduction of the ketone functionality to a secondary alcohol, a standard transformation in
organic synthesis.

The diagram below outlines a plausible experimental workflow for the synthesis of
Demethoxyencecalinol based on available literature for related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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